(Z)-10-Hydroxyamitriptyline

Beschreibung

Synthesis Analysis

The synthesis of (Z)-10-Hydroxyamitriptyline and its isomers involves complex biochemical processes, primarily occurring in the liver. Studies have developed methods to analyze these compounds in biological samples, highlighting their formation and presence in human metabolism (Nusser, Nill, & Breyer‐Pfaff, 1990).

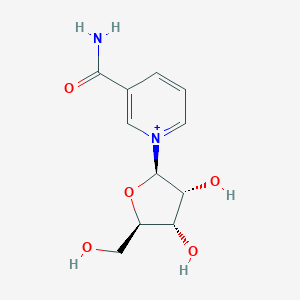

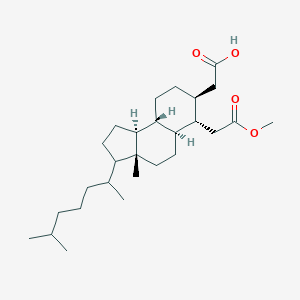

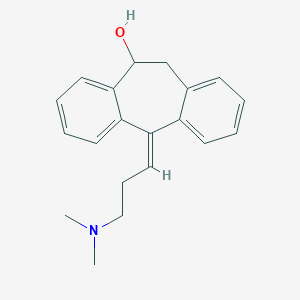

Molecular Structure Analysis

Molecular structure and dynamics of the four 10-hydroxynortriptyline isomers, including (Z)-10-Hydroxyamitriptyline, have been extensively studied using computer graphics, molecular mechanical energy calculations, and molecular dynamics simulations. These studies reveal detailed insights into the three-dimensional structures, molecular conformations, and electrostatic potentials, contributing to a better understanding of their pharmacological behavior (Heimstad, Edvardsen, & Dahl, 1992).

Wirkmechanismus

Target of Action

(Z)-10-Hydroxyamitriptyline is a racemic alcohol metabolite of the antidepressant amitriptyline

Mode of Action

It is known that it is a metabolite of amitriptyline, which is an antidepressant . Amitriptyline works by inhibiting the reuptake of certain neurotransmitters, thereby increasing their levels in the brain and enhancing their effects

Biochemical Pathways

It is known that amitriptyline, the parent drug, affects several neurotransmitter systems in the brain, including the serotonergic and noradrenergic systems . It’s possible that (Z)-10-Hydroxyamitriptyline might affect similar pathways.

Pharmacokinetics

It is known that the metabolites of amitriptyline, including (z)-10-hydroxyamitriptyline, are formed by the polymorphic cytochrome p450 enzyme cyp2d6 . This enzyme is responsible for the hydroxylation of amitriptyline in a highly stereospecific way .

Result of Action

The clinical significance of monitoring the plasma levels of amitriptyline and its metabolites, including (Z)-10-Hydroxyamitriptyline, has been investigated. It was found that increasing the plasma levels of amitriptyline and cis-isomers of hydroxylated metabolites (including (Z)-10-Hydroxyamitriptyline) predicted a better clinical outcome for depressive episodes .

Action Environment

It is known that the compound is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime . This suggests that environmental factors could potentially influence the action, efficacy, and stability of the compound.

Eigenschaften

IUPAC Name |

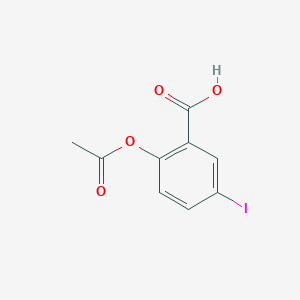

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBJXOKAFHZAI-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873787 | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-10-Hydroxyamitriptyline | |

CAS RN |

1159-82-6, 72402-20-1 | |

| Record name | 10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-10-Hydroxyamitriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-10-Hydroxyamitriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYAMITRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does (Z)-10-Hydroxyamitriptyline differ from its E-isomer in terms of clinical outcome prediction?

A: Research suggests that higher plasma levels of (Z)-10-Hydroxyamitriptyline, along with (Z)-10-hydroxynortriptyline and amitriptyline itself, were associated with a better clinical outcome in patients with depression. Conversely, higher levels of the E-isomers of these metabolites (E-10-hydroxyamitriptyline and E-10-hydroxynortriptyline) alongside nortriptyline, were linked to a poorer outcome. [] This highlights a potential difference in the pharmacological effects of these isomers. Further research is needed to understand the mechanisms underlying these observations.

Q2: What is the significance of N-glucuronidation in the metabolism of (Z)-10-Hydroxyamitriptyline?

A: Studies have identified (Z)-10-Hydroxyamitriptyline-N-glucuronide as a significant metabolite in human urine. [] This conjugation pathway, resistant to acid hydrolysis but susceptible to enzymatic cleavage, contributes significantly to the overall metabolism of (Z)-10-Hydroxyamitriptyline. This finding highlights the importance of considering multiple metabolic pathways when studying this compound.

Q3: How can analytical techniques help differentiate between the isomers of 10-hydroxyamitriptyline?

A: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) [] and liquid chromatography tandem mass spectrometry (LC-MS/MS) [] have proven effective in separating and quantifying both (Z)-10-Hydroxyamitriptyline and its E-isomer in biological samples. These techniques provide the sensitivity and specificity needed to distinguish between the closely related isomers, contributing to accurate metabolic profiling in research and clinical settings.

Q4: Can genetic variations influence the metabolism of (Z)-10-Hydroxyamitriptyline?

A: Research indicates a link between CYP2C19 genotype and the metabolic ratios of amitriptyline demethylation. [] While the study primarily focused on amitriptyline and nortriptyline, variations in CYP2C19 activity could potentially influence the formation and clearance of downstream metabolites like (Z)-10-Hydroxyamitriptyline. Further investigation is needed to confirm a direct link and understand its clinical implications.

Q5: What are the implications of being able to measure (Z)-10-Hydroxyamitriptyline enantiomers?

A: The ability to analyze individual enantiomers of (Z)-10-Hydroxyamitriptyline in human urine [] offers valuable insights into the stereoselective metabolism of amitriptyline. This knowledge is crucial for understanding potential differences in pharmacological activity and toxicity profiles between enantiomers, potentially leading to more personalized treatment approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.